Sodium 5-ethylthiophene-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-ethylthiophene-2-sulfinate is a chemical compound with the molecular formula C₆H₇NaO₂S₂. It is a sodium salt derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 5-ethylthiophene-2-sulfinate, typically involves the reaction of thiophene derivatives with sulfinating agents. One common method is the reaction of 5-ethylthiophene-2-sulfonyl chloride with sodium sulfite under basic conditions . The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through crystallization or other separation techniques to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 5-ethylthiophene-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonates.
Reduction: It can be reduced to thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form different thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides are commonly employed.
Major Products: The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium 5-ethylthiophene-2-sulfinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium 5-ethylthiophene-2-sulfinate involves its ability to act as a sulfonylating, sulfenylating, or sulfinylating reagent. It can form S–S, N–S, and C–S bonds, making it a versatile intermediate in organic synthesis . The compound interacts with various molecular targets and pathways, depending on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Comparison: Sodium 5-ethylthiophene-2-sulfinate is unique due to its thiophene ring structure, which imparts distinct electronic and steric properties compared to other sodium sulfinates. This uniqueness makes it particularly valuable in the synthesis of thiophene-based compounds with specific biological and industrial applications .
Eigenschaften
Molekularformel |
C6H7NaO2S2 |
---|---|
Molekulargewicht |
198.2 g/mol |
IUPAC-Name |
sodium;5-ethylthiophene-2-sulfinate |
InChI |
InChI=1S/C6H8O2S2.Na/c1-2-5-3-4-6(9-5)10(7)8;/h3-4H,2H2,1H3,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
LFOQOWDVRUEUTO-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1=CC=C(S1)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.